molecular formula C16H13N3OS B11123614 2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11123614
M. Wt: 295.4 g/mol
InChI Key: KZNLNGZPUXRXSL-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The compound’s ability to cross cellular membranes enhances its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the diphenyl group contributes to its lipophilicity, improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2,2-diphenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H13N3OS/c20-15(18-16-19-17-11-21-16)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H,(H,18,19,20)

InChI Key

KZNLNGZPUXRXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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